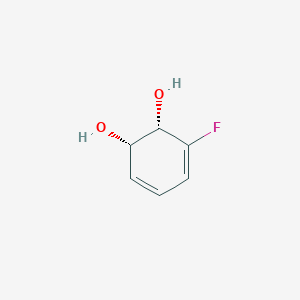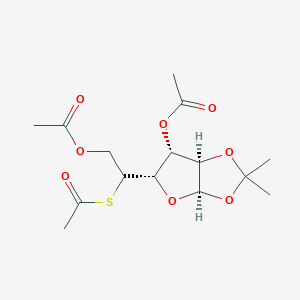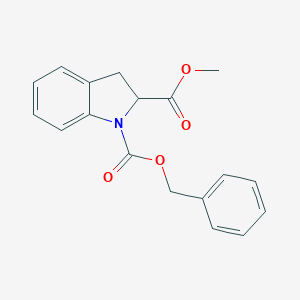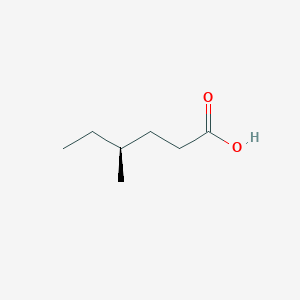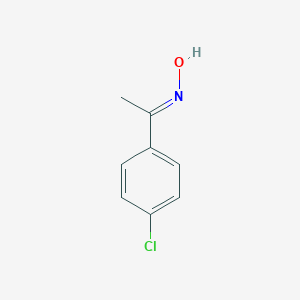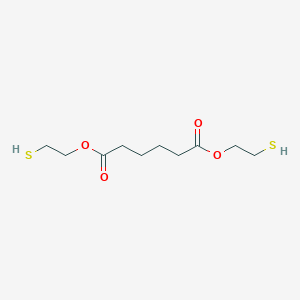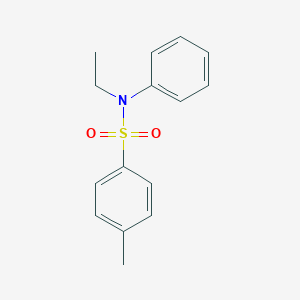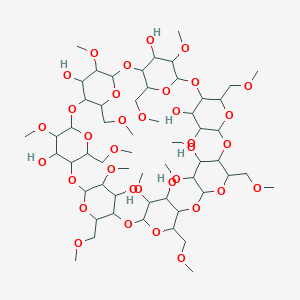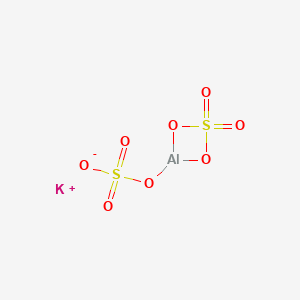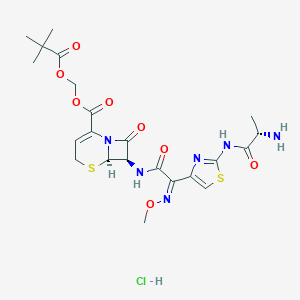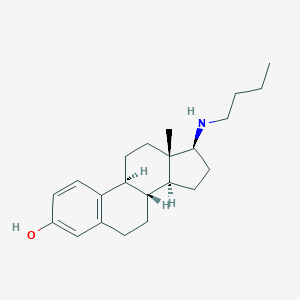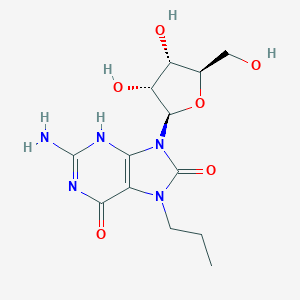
7-Propyl-8-oxoguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Propyl-8-oxoguanosine is a naturally occurring modified nucleoside that plays a significant role in various biological processes. It is found in RNA and is produced by oxidative damage to DNA. The compound has gained attention in recent years due to its potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of 7-Propyl-8-oxoguanosine is not fully understood. However, it is believed to modulate immune responses by regulating the production of cytokines and chemokines. It may also regulate gene expression by interacting with transcription factors and epigenetic modifiers.
Effets Biochimiques Et Physiologiques
7-Propyl-8-oxoguanosine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Propyl-8-oxoguanosine in lab experiments is its potential therapeutic applications. It may be used as a tool to study the mechanisms of various diseases and to develop new treatments. However, one limitation of using 7-Propyl-8-oxoguanosine in lab experiments is its potential toxicity. It may have adverse effects on cell viability and function at high concentrations.
Orientations Futures
The future directions for 7-Propyl-8-oxoguanosine research are vast. One direction is to further investigate its potential therapeutic applications in treating various diseases, such as cancer and neurodegenerative diseases. Another direction is to study its mechanisms of action and to develop new compounds based on its structure. Additionally, future research may focus on developing more efficient synthesis methods for 7-Propyl-8-oxoguanosine and improving its safety profile for clinical use.
Conclusion:
In conclusion, 7-Propyl-8-oxoguanosine is a naturally occurring modified nucleoside that has gained attention for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, and has been investigated for its role in modulating immune responses and regulating gene expression. While its potential benefits are vast, more research is needed to fully understand its mechanisms of action and to develop safe and effective treatments based on its structure.
Méthodes De Synthèse
The synthesis of 7-Propyl-8-oxoguanosine can be achieved through a series of chemical reactions. One method involves the reaction of 8-oxoguanosine with propylamine in the presence of a catalyst. Another method involves the reaction of 8-oxoguanosine with propionic anhydride, followed by hydrolysis to yield 7-Propyl-8-oxoguanosine.
Applications De Recherche Scientifique
7-Propyl-8-oxoguanosine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been investigated for its role in modulating immune responses and regulating gene expression. It has also been studied for its potential use in treating neurodegenerative diseases.
Propriétés
Numéro CAS |
126092-77-1 |
|---|---|
Nom du produit |
7-Propyl-8-oxoguanosine |
Formule moléculaire |
C13H19N5O6 |
Poids moléculaire |
341.32 g/mol |
Nom IUPAC |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-propyl-1H-purine-6,8-dione |
InChI |
InChI=1S/C13H19N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h5,7-8,11,19-21H,2-4H2,1H3,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
PSAJQOYVXUWDJK-IOSLPCCCSA-N |
SMILES isomérique |
CCCN1C2=C(NC(=NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
CCCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
SMILES canonique |
CCCN1C2=C(NC(=NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
Synonymes |
7-propyl-8-oxoguanosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



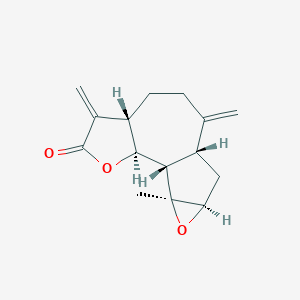
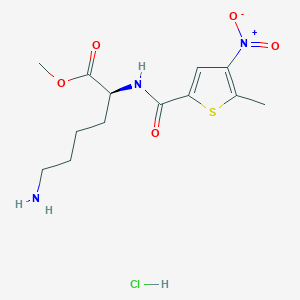
![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B157407.png)
